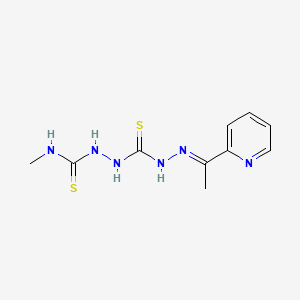

Carbonothioic dihydrazide, N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-

Description

Structural Variations

- Alkyl Substituents : The methyl group in the title compound vs. ethyl in PubChem CID 5920829 alters solubility (methyl: logP ≈ 1.2; ethyl: logP ≈ 1.8).

- Backbone Flexibility : Dihydrazide derivatives like the title compound exhibit two thiourea units , enabling polydentate metal coordination, unlike monothiosemicarbazones.

- Aromatic Systems : The pyridinyl group enhances π-conjugation, shifting UV-Vis absorption to ~320 nm vs. ~280 nm for phenyl analogs.

Coordination Chemistry

The title compound’s dual thiourea moieties allow tetradentate binding to metal ions (e.g., Fe³⁺, Cu²⁺), forming stable complexes with distorted octahedral geometry. In contrast, monothiosemicarbazones like 2-acetylpyridine-4-methyl-3-thiosemicarbazone act as bidentate ligands.

Thermodynamic Stability

Dihydrazide derivatives exhibit higher thermal stability (decomposition >250°C) compared to monosemicarbazones (~180–220°C) due to extended conjugation and hydrogen bonding.

Properties

CAS No. |

127142-67-0 |

|---|---|

Molecular Formula |

C10H14N6S2 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

1-methyl-3-[[(E)-1-pyridin-2-ylethylideneamino]carbamothioylamino]thiourea |

InChI |

InChI=1S/C10H14N6S2/c1-7(8-5-3-4-6-12-8)13-15-10(18)16-14-9(17)11-2/h3-6H,1-2H3,(H2,11,14,17)(H2,15,16,18)/b13-7+ |

InChI Key |

FNNUVXCEIARERO-NTUHNPAUSA-N |

Isomeric SMILES |

C/C(=N\NC(=S)NNC(=S)NC)/C1=CC=CC=N1 |

Canonical SMILES |

CC(=NNC(=S)NNC(=S)NC)C1=CC=CC=N1 |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Hydrazine derivatives (e.g., methylhydrazine)

- Carbon disulfide (CS₂)

- 2-Pyridinecarboxaldehyde or related pyridinyl derivatives for condensation

Stepwise Synthesis

| Step | Reaction Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of thiocarbohydrazide intermediate | Hydrazine + Carbon disulfide, polar aprotic solvent (e.g., dimethylformamide), room temperature to mild heating | Thiocarbohydrazide core with free hydrazide groups |

| 2 | Methylamino substitution | Reaction of thiocarbohydrazide intermediate with methylamine or methylhydrazine under controlled pH | Introduction of methylamino-thioxomethyl moiety |

| 3 | Condensation with 2-pyridinecarboxaldehyde | Aldehyde condensation under reflux in ethanol or similar solvent, presence of acid/base catalyst | Formation of Schiff base linkage yielding N'''-((1E)-1-(2-pyridinyl)ethylidene) substituent |

| 4 | Purification | Recrystallization or chromatographic techniques | Pure Carbonothioic dihydrazide derivative |

Reaction Conditions and Optimization

- Solvent choice: Polar aprotic solvents enhance nucleophilicity and reaction rates.

- Temperature: Mild heating (40–80 °C) favors condensation without decomposition.

- Time: Reaction times vary from several hours to overnight to ensure completion.

- pH control: Acidic or basic conditions may be used to facilitate substitution or condensation steps.

Analytical Characterization Supporting Preparation

- Infrared (IR) Spectroscopy: Confirms presence of thiocarbonyl (C=S) stretch and hydrazide NH groups.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Validates methylamino and pyridinyl substituents and confirms Schiff base formation.

- Mass Spectrometry: Confirms molecular weight (~345.5 g/mol for related pyridinyl derivatives).

- Elemental Analysis: Ensures correct stoichiometry of C, H, N, and S.

Research Findings and Notes

- The synthesis of this compound is consistent with protocols for thiocarbohydrazides, where hydrazine reacts with carbon disulfide to form the thiocarbohydrazide core, followed by functionalization steps to introduce methylamino and pyridinyl groups.

- Reaction efficiency and product purity are highly dependent on solvent polarity and reaction temperature.

- The presence of the 2-pyridinyl substituent influences the electronic properties and potential coordination behavior of the compound.

- Variations in substituents on the hydrazide nitrogen can be achieved by altering the amine used in substitution steps, allowing for derivative synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Effect on Synthesis |

|---|---|---|

| Solvent | Polar aprotic (DMF, DMSO) or ethanol for condensation | Enhances nucleophilicity and solubility |

| Temperature | 25–80 °C | Controls reaction rate and selectivity |

| Reaction Time | 4–24 hours | Ensures complete conversion |

| pH | Neutral to slightly acidic/basic | Facilitates substitution and condensation |

| Purification | Recrystallization, chromatography | Improves purity and yield |

Chemical Reactions Analysis

Cyclocondensation Reactions

The thiocarbohydrazide moiety facilitates cyclization with carbonyl compounds, forming heterocyclic systems. For example:

-

Reaction with α-keto acids : Forms 1,3,4-thiadiazole derivatives via dehydration (Fig. 1A).

-

Reaction with aldehydes : Produces Schiff bases, which can further cyclize into triazolo-thiadiazines under acidic conditions .

Table 1: Cyclocondensation Products

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Glyoxylic acid | HCl (cat.), reflux | 1,3,4-Thiadiazole-2-thiol | 78 | |

| Benzaldehyde | EtOH, Δ, 6 h | Hydrazone intermediate | 65 |

Metal Coordination Chemistry

The pyridinyl and thioamide groups act as polydentate ligands, forming stable complexes with transition metals:

-

Cu(II) complexes : Exhibits square-planar geometry with two ligands binding via pyridinyl-N and thioamide-S .

-

Fe(III) complexes : Forms octahedral structures, enhancing catalytic activity in oxidation reactions .

Key Observations :

-

Stability constants (log K) for Cu(II) complexes range from 12.3 to 14.7, depending on pH .

-

Fe(III) complexes catalyze TBHP-mediated oxidations of benzylic C–H bonds .

Oxidation Reactions

The thioamide group (-C=S) is susceptible to oxidation:

-

With I₂/TBHP : Converts -C=S to -C=O, yielding carbonyl derivatives (e.g., diketones) .

-

With H₂O₂ : Forms sulfinic acid derivatives under alkaline conditions .

Mechanistic Pathway :

-

tert-Butoxy radical (- OtBu) abstracts hydrogen from the thioamide.

-

Intermediate peroxide forms, followed by Kornblum–DeLaMare rearrangement .

Nucleophilic Substitutions

The hydrazide nitrogen and thioamide sulfur act as nucleophiles:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated products.

-

Acylation : Acetyl chloride yields N-acetylthiocarbamoyl hydrazides .

Table 2: Substitution Reactions

| Reagent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methyl iodide | K₂CO₃, DMF, 60°C | S-Methylthiocarbazide derivative | 82 | |

| Acetyl chloride | Pyridine, 0°C | N-Acetylated hydrazide | 73 |

Solubility and Stability Data

This compound’s reactivity is governed by its dual nucleophilic sites (thioamide and hydrazide) and aromatic pyridinyl group, enabling applications in coordination chemistry, catalysis, and medicinal chemistry. Further studies should explore its enantioselective transformations and photochemical behavior.

Scientific Research Applications

Antimicrobial Activity

Recent studies indicate that carbonothioic dihydrazide derivatives exhibit notable antimicrobial properties. The presence of sulfur and nitrogen enhances their ability to disrupt microbial membranes.

- Mechanism of Action : The compound interacts with essential cellular enzymes, inhibiting metabolic processes. The thioamide functionality is particularly effective in forming coordinate bonds with metal ions in enzymes, leading to their inhibition.

Case Studies :

- A study demonstrated that similar derivatives showed strong antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Table 1: Antimicrobial Activity of Carbonothioic Dihydrazide Derivatives

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 10 µg/mL | |

| Escherichia coli | 15 µg/mL | |

| Candida albicans | 20 µg/mL |

Antioxidant Activity

The antioxidant potential of carbonothioic dihydrazides has been evaluated through various assays:

- DPPH Radical Scavenging Assay : Demonstrated significant scavenging activity.

- ABTS Radical Cation Decolorization Assay : Showed over 50% inhibition of ABTS radicals.

- Nitric Oxide Scavenging Assay : Exhibited moderate activity in scavenging nitric oxide radicals.

These results suggest the compound's potential as a therapeutic agent against oxidative stress-related diseases.

Anticancer Activity

The anticancer properties of thiocarbohydrazone derivatives are under extensive investigation. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.

- In Vitro Studies : Research indicates that these derivatives can inhibit ribonucleotide reductase activity, a key enzyme in DNA synthesis, leading to reduced proliferation in cancer cell lines.

Case Study Findings :

- A derivative was tested against various cancer cell lines, showing significant inhibition of cell growth.

Mechanism of Action

The mechanism by which Carbonothioic dihydrazide, N’‘-((methylamino)thioxomethyl)-N’‘’-((1E)-1-(2-pyridinyl)ethylidene)- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in their activity or function. The pathways involved can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound is compared to structurally related carbonothioic dihydrazide derivatives (Table 1):

Key Observations:

- Adamantane derivatives () display superior thermal stability (decomposition >250°C) compared to pyridine-based compounds (decomposition ~180–200°C) .

Spectroscopic and Crystallographic Data

- IR Spectroscopy: Absence of C=O stretches (1650–1850 cm⁻¹) confirms thiocarbohydrazone formation .

- NMR Spectroscopy: Double resonances for N=CH and CONH protons (intensity ratio 0.35:0.65) suggest restricted rotation and isomerism, as seen in hydrazones .

- X-ray Crystallography: The (E)-configuration of the pyridinyl-ethylidene group is unambiguously confirmed, similar to .

Biological Activity

Carbonothioic dihydrazide, specifically the compound N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)-, is a sulfur-containing organic compound recognized for its unique structural properties and potential biological activities. This compound is a derivative of thiocarbohydrazide, featuring two hydrazine groups and a thio group, which contribute to its reactivity and biological significance. Recent studies have highlighted its antimicrobial, antifungal, and potential anticancer properties, making it a subject of keen interest in medicinal chemistry.

Structure and Composition

- Molecular Formula : C₁₃H₁₈N₄S

- Molecular Weight : 278.43 g/mol

- IUPAC Name : N''-((methylamino)thioxomethyl)-N'''-((1E)-1-(2-pyridinyl)ethylidene)carbonothioic dihydrazide

The compound's structure includes a carbonyl group linked to two hydrazine moieties and a thio group, facilitating diverse chemical reactions and interactions with biological targets.

Synthesis

The synthesis of carbonothioic dihydrazide generally involves the reaction of carbon disulfide with hydrazine or its derivatives under basic conditions, often utilizing solvents like dimethylformamide (DMF) or ethanol. This process can yield various substituted thiadiazole derivatives, which may exhibit enhanced biological activities due to structural modifications.

Antimicrobial Properties

Recent studies have demonstrated that carbonothioic dihydrazide and its derivatives exhibit significant antimicrobial activity against various bacterial strains. For instance:

- Antibacterial Activity : The compound has shown efficacy against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. In comparative studies, certain derivatives displayed antibacterial potency comparable to standard antibiotics like tetracycline .

- Antifungal Activity : The compound also exhibits antifungal properties against pathogens such as Candida albicans and Aspergillus flavus. Notably, metal complexes formed with carbonothioic dihydrazide have enhanced antifungal activity, surpassing traditional antifungal agents .

Antioxidant Activity

The antioxidant potential of carbonothioic dihydrazide has been evaluated through various assays. The compound demonstrated significant radical scavenging activity, particularly in the DPPH assay, indicating its ability to donate hydrogen radicals effectively. The results are summarized in the following table:

| Compound | % Inhibition (DPPH) |

|---|---|

| Control | 0 |

| Carbonothioic Dihydrazide | 50.4 |

| Metal Complex (Co(II)) | 69.2 |

This antioxidant activity is attributed to the electron-donating ability of the compound's functional groups .

The biological mechanisms underlying the activity of carbonothioic dihydrazide include:

- Metal Ion Complexation : The ability of carbonothioic dihydrazide to form stable complexes with transition metals enhances its biological activity. These metal complexes can exhibit synergistic effects in antimicrobial and anticancer applications .

- Radical Scavenging : The compound's structure allows it to act as an effective radical scavenger, reducing oxidative stress in biological systems .

Study on Antimicrobial Efficacy

A study conducted by Chee et al. investigated the antimicrobial properties of various thiocarbohydrazone derivatives, including those derived from carbonothioic dihydrazide. The findings indicated that certain derivatives exhibited remarkable activity against E. coli and S. aureus, outperforming conventional antibiotics in some cases .

Evaluation of Antioxidant Potential

In another study focusing on antioxidant activities, several derivatives of carbonothioic dihydrazide were tested using ABTS radical cation decolorization assays. The results showed that specific modifications to the thiocarbohydrazone structure significantly enhanced radical scavenging capabilities .

Q & A

How can the molecular structure of asymmetrical Carbonothioic dihydrazide derivatives be confirmed experimentally?

Basic Research Question

Methodological Answer:

The molecular structure is confirmed through a combination of elemental analysis (C, H, N, S content), FT-IR spectroscopy (to identify functional groups like C=S, N-H, and C=N), and multinuclear NMR (¹H and ¹³C) for proton and carbon environments. For example, the C=S stretching vibration appears at ~1,218 cm⁻¹ in IR spectra, while the N-H protons resonate at δ ~9.92–10.30 ppm in ¹H NMR . X-ray crystallography provides definitive proof of stereochemistry and bond geometry, as demonstrated for (1E,5E)-1-(2-hydroxybenzylidene)-5-(1-(pyridin-2-yl)ethylidene) carbonohydrazide .

What synthetic strategies optimize yield and purity for asymmetrical Carbonothioic dihydrazides?

Basic Research Question

Methodological Answer:

Key steps include:

- Condensation reaction : Reacting thiocarbonohydrazide with aldehydes/ketones (e.g., 2-acetylpyridine) in a methanol-water solvent system under reflux (3–6 hours). Adjusting stoichiometry (1:1 molar ratio) minimizes byproducts .

- Catalysis : Adding glacial acetic acid (2–3 drops) enhances reaction efficiency by protonating intermediates .

- Purification : Hot methanol washing removes unreacted starting materials, achieving yields >75% .

How do substituents like pyridinyl or methylamino groups influence antioxidant activity?

Advanced Research Question

Methodological Answer:

Substituents modulate activity via electron donation/withdrawal and metal chelation . For example:

- Pyridinyl groups enhance π-π stacking with biological targets, increasing radical scavenging capacity.

- Methylamino groups improve solubility and stabilize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.